molecular formula C20H21N3O B2893791 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone CAS No. 845539-67-5

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone

Cat. No.: B2893791
CAS No.: 845539-67-5
M. Wt: 319.408
InChI Key: ZHTYCROTRDJXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group. The benzimidazole nucleus is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable scaffold for drug development .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The piperidine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone is unique due to the combination of the benzimidazole and piperidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-19(14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)20-21-17-8-4-5-9-18(17)22-20/h1-9,16H,10-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTYCROTRDJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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